molecular formula C23H25FN2O6 B607348 Eplivanserin fumarate CAS No. 130580-02-8

Eplivanserin fumarate

Cat. No. B607348
M. Wt: 444.4594
InChI Key: MRHIOUAAQQDFHX-RZJPNEJLSA-N
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Description

Eplivanserin is an inverse agonist on the serotonin receptor subtype 5-HT 2A . Unlike older sedating drugs acting on 5-HT 2A receptors, eplivanserin has practically no affinity to dopamine, histamine, and adrenergic receptors .


Synthesis Analysis

Eplivanserin fumarate is a complex compound with the molecular formula C42H46F2N4O8 . The synthesis of Eplivanserin fumarate involves various chemical reactions, including the formation of double bonds and stereochemistry .


Physical And Chemical Properties Analysis

Eplivanserin fumarate has a molecular weight of 772.8 g/mol . It has a complex structure with various chemical properties, including double bonds and stereochemistry .

Scientific Research Applications

  • Synthesis and Chemical Properties : Eplivanserin fumarate was synthesized from N-(2-chloroethyl)dimethylamine hydrochloride, demonstrating its chemical synthesis pathway (Wu En, 2010).

  • Treatment of Insomnia : Eplivanserin is developed as a non-sedative treatment for insomnia, particularly effective in increasing slow wave sleep and treating chronic insomnia characterized by nocturnal awakenings. It's noted for its lack of affinity for GABA receptors, differing from traditional hypnotics (C. Roy et al., 2009).

  • Synergistic Effects with Zolpidem : Studies in rats showed that eplivanserin, when used in combination with the hypnotic zolpidem, exhibits synergistic effects. This combination was found to promote sleep maintenance, suggesting its utility in treating insomnia (G. Griebel et al., 2013).

  • Involvement in Sleep Architecture : Eplivanserin is recognized as a 5-HT2A inverse-agonist with potential applications in treating insomnia, particularly by improving sleep maintenance and quality (B. Teegarden et al., 2008).

Future Directions

Eplivanserin fumarate has been used in trials studying the treatment of Sleep, Insomnia, Chronic Pain, Fibromyalgia, and Primary Insomnia, among others . The future directions of Eplivanserin fumarate could involve further clinical trials and studies to explore its potential therapeutic uses.

properties

IUPAC Name

(E)-but-2-enedioic acid;4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H21FN2O2.C4H4O4/c2*1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h2*3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b2*12-9+,21-19-;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLKLYQQDLHHBH-ABDBJYMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO/N=C(\C1=CC=CC=C1F)/C=C/C2=CC=C(C=C2)O)C.CN(CCO/N=C(\C1=CC=CC=C1F)/C=C/C2=CC=C(C=C2)O)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H46F2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033898
Record name Eplivanserin fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eplivanserin fumarate

CAS RN

130580-02-8
Record name Eplivanserin fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130580028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eplivanserin fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR 46349 hemifumarate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPLIVANSERIN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT8UYC46KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
A racemosus Willd - Aging - access.portico.org
Biphasic human insulin (prb), 331 Biphasic insulin aspart, 193 Blood pressure control, 11 BLP-25, 49, 145 BMS-184476, 411 BMS-188797, 569 BMS-214662, 505, 569 Boraginaceae, …
Number of citations: 2 access.portico.org

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